molecular formula C14H15ClN2O5S B2955161 Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate CAS No. 318247-35-7

Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate

Cat. No.: B2955161
CAS No.: 318247-35-7
M. Wt: 358.79
InChI Key: FYJXOMLVELCADQ-UHFFFAOYSA-N
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Description

Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is a heterocyclic compound featuring a thiazolane core substituted with two methyl ester groups and a 4-chloroanilino carbonyl moiety. Its synthesis likely involves coupling a 4-chloroaniline-derived acyl chloride with a thiazolane precursor, analogous to methods described for related carboxamide derivatives . The compound’s activity may stem from its ability to interact with biological targets via hydrogen bonding (from the carbonyl and ester groups) and hydrophobic interactions (from the aromatic chloro-substituted ring).

Properties

IUPAC Name

dimethyl 3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O5S/c1-21-12(18)10-7-23-11(13(19)22-2)17(10)14(20)16-9-5-3-8(15)4-6-9/h3-6,10-11H,7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJXOMLVELCADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1C(=O)NC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate typically involves multiple steps, starting with the reaction of 4-chloroaniline with a suitable carbonyl compound to form an intermediate. This intermediate is then cyclized to form the thiazolane ring, followed by esterification to introduce the dimethyl ester groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is studied for its potential biological activity. It may be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further modifications to enhance its efficacy and safety.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three structurally related molecules from the pesticide and medicinal chemistry domains (Table 1).

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Functional Groups Primary Use/Activity Reference
Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate Thiazolane Methyl esters, 4-chloroanilino carbonyl Under investigation (potential agrochemical/pharmaceutical) N/A
1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid (Cyclanilide) Cyclopropane Carboxylic acid, dichlorophenyl carboxamide Plant growth regulator
1-((2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (Etaconazole) Dioxolane-triazole Triazole, dichlorophenyl, ethyl group Antifungal agent
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide (Quinoline derivatives) Quinoline Carboxamide, pentyl chain Antimicrobial/anticancer
Structural and Functional Differences
  • Core Heterocycle: The thiazolane core in the target compound contrasts with cyclopropane (cyclanilide), dioxolane-triazole (etaconazole), and quinoline systems.
  • Substituent Effects: The 4-chloroanilino group shares similarities with dichlorophenyl moieties in cyclanilide and etaconazole, which are critical for bioactivity. However, the methyl ester groups in the target compound may reduce solubility compared to carboxylic acids (e.g., cyclanilide) but improve membrane permeability .
  • Quinoline derivatives in medicinal chemistry often target DNA topoisomerases or kinases .

Research Findings and Implications

  • Agrochemical Potential: Cyclanilide and etaconazole’s success as agrochemicals suggests that the target compound’s chloroaromatic and ester groups could be optimized for herbicidal or fungicidal activity. However, its thiazolane core may confer distinct environmental persistence or toxicity profiles requiring further study.
  • Medicinal Chemistry: The quinoline derivatives’ antimicrobial activity highlights the importance of aromatic carboxamides. The target compound’s methyl esters might serve as prodrug moieties, hydrolyzing in vivo to active carboxylic acids .

Biological Activity

Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate (CAS: 318247-35-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₄H₁₅ClN₂O₅S
  • Molecular Weight : 358.8 g/mol
  • Structural Characteristics : The compound features a thiazolane ring, which is known for its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazolane structures often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have been the subject of various studies:

Antibacterial Activity

In vitro studies have demonstrated that thiazolane derivatives can possess significant antibacterial properties. For instance, a study employing the agar well diffusion method assessed the antibacterial effects against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited varied levels of antibacterial activity depending on their structural modifications and target bacterial strains .

Anticancer Potential

Another area of interest is the anticancer activity of thiazolane derivatives. Research has suggested that these compounds may interact with cellular pathways involved in cancer progression. For example, molecular docking studies have shown potential binding interactions with key enzymes involved in cancer metabolism .

Case Studies and Research Findings

  • In Vitro Antibacterial Screening :
    • A recent study evaluated the antibacterial efficacy of various thiazolane derivatives against clinical isolates.
    • Results showed that some derivatives demonstrated significant inhibition zones against tested bacterial strains .
  • Molecular Docking Studies :
    • Molecular docking simulations indicated that this compound could effectively bind to active sites of bacterial enzymes, suggesting a mechanism for its antibacterial action .
  • Antioxidant Activity :
    • The antioxidant potential was assessed using assays such as DPPH radical scavenging. Compounds showed promising results, indicating that they could mitigate oxidative stress in biological systems .

Data Table: Biological Activities of Thiazolane Derivatives

Activity TypeMethodologyFindings
AntibacterialAgar well diffusion methodSignificant inhibition against various strains
AnticancerMolecular dockingPotential binding to cancer-related enzymes
AntioxidantDPPH radical scavenging assayEffective in reducing oxidative stress

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